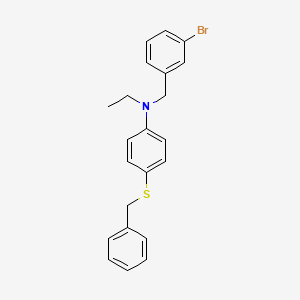
4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline is an organic compound with a complex structure that includes benzylthio, bromobenzyl, and ethylaniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Friedel-Crafts benzylation of arenes using benzyl fluorides . The reaction conditions often require an inert atmosphere, such as dry, deoxygenated nitrogen, and the use of glovebox techniques or standard Schlenk techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield simpler hydrocarbons .
Applications De Recherche Scientifique
4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C22H22BrNS |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
4-benzylsulfanyl-N-[(3-bromophenyl)methyl]-N-ethylaniline |
InChI |
InChI=1S/C22H22BrNS/c1-2-24(16-19-9-6-10-20(23)15-19)21-11-13-22(14-12-21)25-17-18-7-4-3-5-8-18/h3-15H,2,16-17H2,1H3 |
Clé InChI |
VJKCKLPQYVWCOU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC(=CC=C1)Br)C2=CC=C(C=C2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


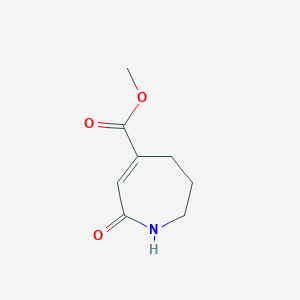
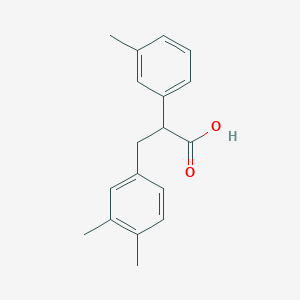
![4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride](/img/structure/B13865724.png)
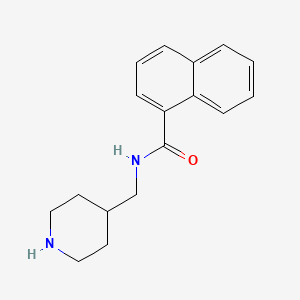
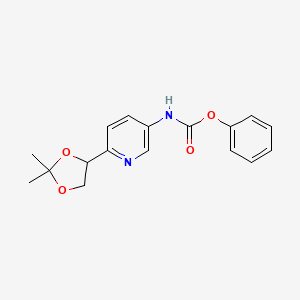
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)

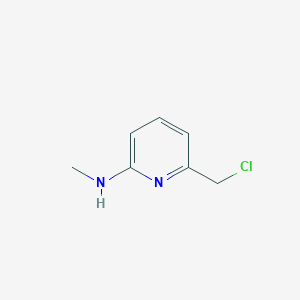
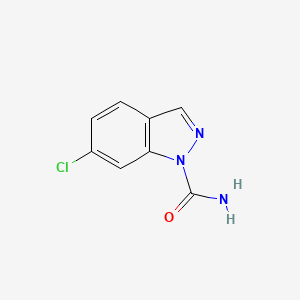
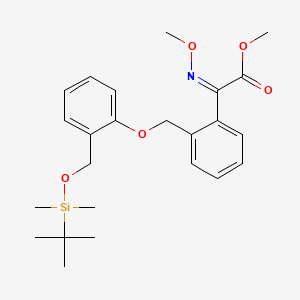

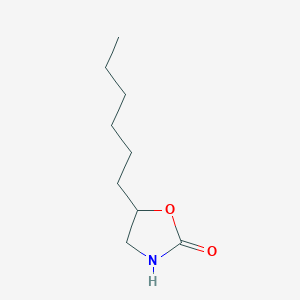
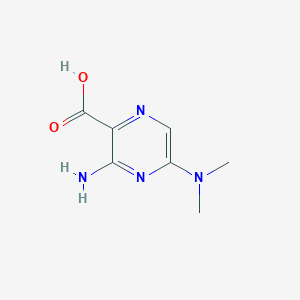
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
